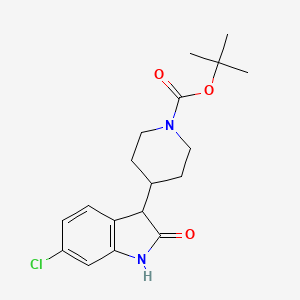
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indole can then be further modified to introduce the piperidine and tert-butyl carboxylate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: Indole derivatives, including this compound, have shown biological activity in various assays. They can interact with multiple receptors and enzymes, making them useful in the study of biological processes and the development of new drugs.
Medicine: This compound has potential medicinal applications due to its biological activity. It can be used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism by which tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core of the compound can bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.
Iodine-131: A radioactive isotope used in medical applications, similar to some indole derivatives.
Uniqueness: Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate stands out due to its specific structural features, such as the presence of the piperidine and tert-butyl carboxylate groups. These features contribute to its unique reactivity and biological activity, distinguishing it from other indole derivatives.
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(23)21-8-6-11(7-9-21)15-13-5-4-12(19)10-14(13)20-16(15)22/h4-5,10-11,15H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGKDKRCNKKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
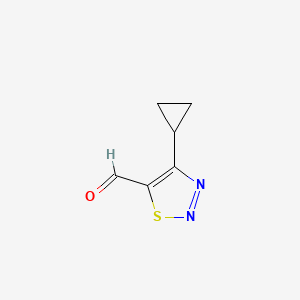
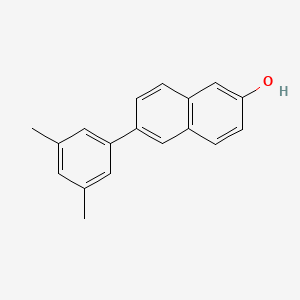
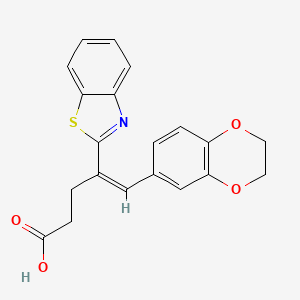
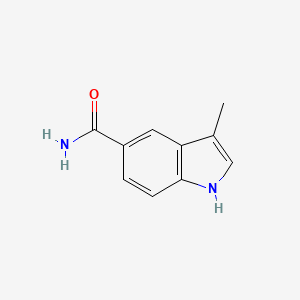
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
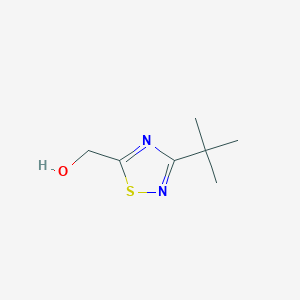
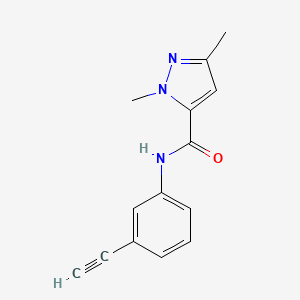
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
